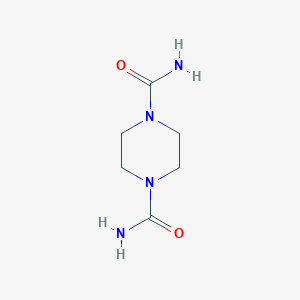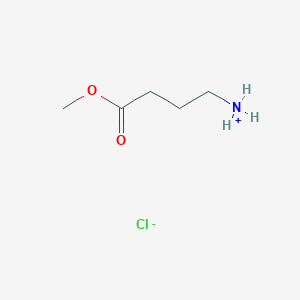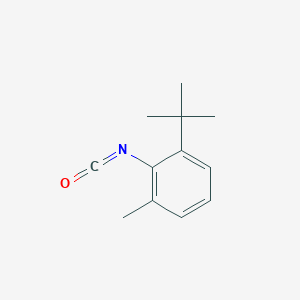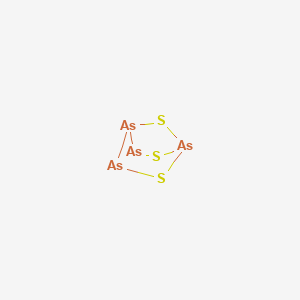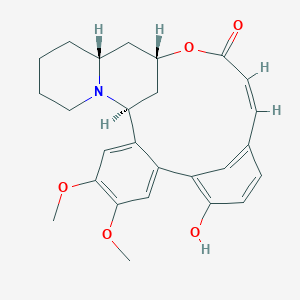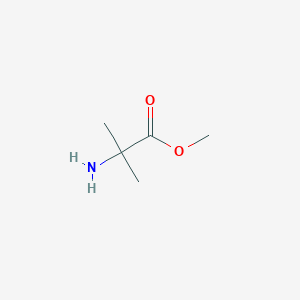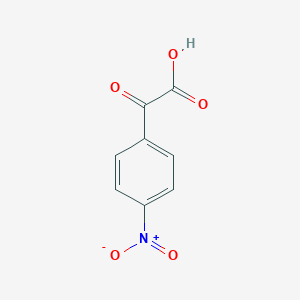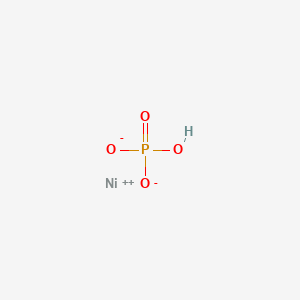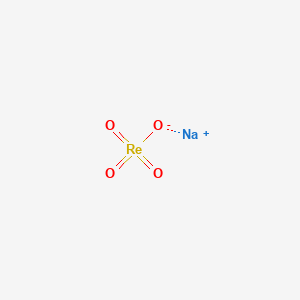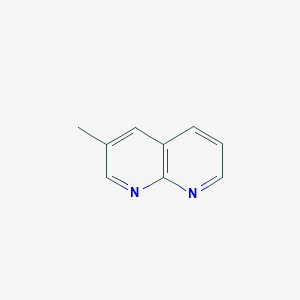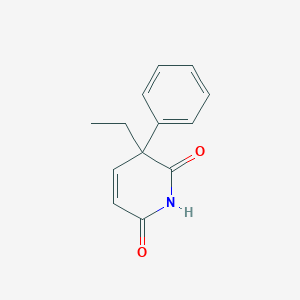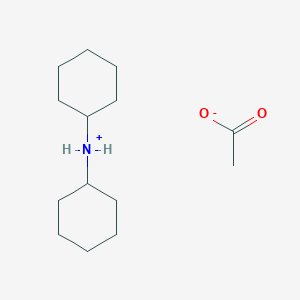
Dicyclohexylammonium acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicyclohexylammonium acetate (DCHA) is a chemical compound that has gained significant attention in scientific research due to its unique properties. DCHA is a white crystalline powder, and its chemical formula is C14H27NO2. It is a quaternary ammonium salt that is soluble in water and other polar solvents. DCHA has been used in various scientific research applications, including organic synthesis and catalysis, as well as in biological and medicinal research.
Applications De Recherche Scientifique
Dicyclohexylammonium acetate has been used in various scientific research applications. In organic synthesis, Dicyclohexylammonium acetate has been used as a phase transfer catalyst in the synthesis of various organic compounds. It has also been used as a catalyst in the synthesis of chiral compounds. In biological and medicinal research, Dicyclohexylammonium acetate has been used as a reagent for the detection of amino acids and peptides. It has also been used as a surfactant in the preparation of liposomes for drug delivery.
Mécanisme D'action
The mechanism of action of Dicyclohexylammonium acetate is not well understood. However, it is believed to act as a phase transfer catalyst in organic synthesis. In biological and medicinal research, Dicyclohexylammonium acetate is believed to interact with amino acids and peptides to form complexes that can be detected using various analytical techniques.
Effets Biochimiques Et Physiologiques
Dicyclohexylammonium acetate has not been extensively studied for its biochemical and physiological effects. However, it is believed to be non-toxic and non-irritating to the skin and eyes. It is also not known to be mutagenic or carcinogenic.
Avantages Et Limitations Des Expériences En Laboratoire
Dicyclohexylammonium acetate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in water and other polar solvents, making it easy to handle and use in various experiments. However, one of the limitations of Dicyclohexylammonium acetate is that it is relatively expensive compared to other phase transfer catalysts.
Orientations Futures
There are several future directions for the use of Dicyclohexylammonium acetate in scientific research. One area of interest is the use of Dicyclohexylammonium acetate as a catalyst in the synthesis of chiral compounds. Another area of interest is the use of Dicyclohexylammonium acetate as a surfactant in the preparation of liposomes for drug delivery. Additionally, the interaction of Dicyclohexylammonium acetate with amino acids and peptides could be further studied to understand its potential as a reagent for the detection of biomolecules.
Conclusion
Dicyclohexylammonium acetate is a unique compound that has gained significant attention in scientific research. It has been used in various applications, including organic synthesis, biological and medicinal research. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Dicyclohexylammonium acetate have been discussed in this paper. Further research is needed to fully understand the potential of Dicyclohexylammonium acetate in scientific research.
Méthodes De Synthèse
Dicyclohexylammonium acetate can be synthesized using different methods. One of the most common methods is the reaction between cyclohexylamine and acetic acid in the presence of a base such as sodium acetate. The reaction leads to the formation of Dicyclohexylammonium acetate and water. The reaction can be represented as follows:
C6H11NH2 + CH3COOH + NaOAc → C12H22N+O2CCH3 + H2O + NaOH
Another method involves the reaction between cyclohexylamine and acetic anhydride in the presence of a base such as triethylamine. This method also leads to the formation of Dicyclohexylammonium acetate and acetic acid. The reaction can be represented as follows:
C6H11NH2 + (CH3CO)2O + Et3N → C12H22N+O2CCH3 + CH3COOH + Et3NH+
Propriétés
Numéro CAS |
14297-75-7 |
|---|---|
Nom du produit |
Dicyclohexylammonium acetate |
Formule moléculaire |
C14H27NO2 |
Poids moléculaire |
241.37 g/mol |
Nom IUPAC |
dicyclohexylazanium;acetate |
InChI |
InChI=1S/C12H23N.C2H4O2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-2(3)4/h11-13H,1-10H2;1H3,(H,3,4) |
Clé InChI |
NDZUIBYQGLEFIJ-UHFFFAOYSA-N |
SMILES |
CC(=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2 |
SMILES canonique |
CC(=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2 |
Autres numéros CAS |
14297-75-7 |
Synonymes |
dicyclohexylammonium acetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



